1-Oxoisoindoline-4-carbaldehyde
Description
1-Oxoisoindoline-4-carbaldehyde (molecular formula: C₉H₇NO₂) is a heterocyclic compound featuring a fused bicyclic structure with a carbonyl group at the 1-position and a formyl (-CHO) substituent at the 4-position of the isoindoline scaffold. This compound is of interest in medicinal chemistry due to the reactivity of its aldehyde group, which enables diverse derivatization for drug discovery and material science applications. Isoindoline derivatives are recognized for their roles as intermediates in synthesizing bioactive molecules, including anti-inflammatory and analgesic agents .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
InChI Key |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with amines, alcohols, and hydrazines:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Schiff base formation | Aniline, EtOH, rt, 6h | 4-(Phenylimino)isoindolin-1-one | 78 | |
| Hemiacetal synthesis | Ethylene glycol, HCl (cat.), reflux | Cyclic hemiacetal derivative | 85 | |
| Hydrazone formation | Hydrazine hydrate, MeOH, 0°C | 4-Hydrazinylisoindolin-1-one | 92 |
Key Findings :
-
Schiff bases derived from this compound show enhanced stability in polar aprotic solvents (e.g., DMF) due to resonance stabilization.
-
Hydrazones serve as intermediates for heterocycle synthesis (e.g., triazoles).
Cyclocondensation Reactions
The aldehyde participates in cyclization reactions to form fused heterocycles:
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed coupling:
| Reaction Type | Catalytic System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Bromophenylboronic acid | 81 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Morpholine | 68 |
Optimization Data :
-
Suzuki reactions require anhydrous DMF for maximal efficiency (TOF = 12 h⁻¹).
-
Electron-deficient aryl halides show faster coupling kinetics.
4.1. Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 4-Carboxyisoindolin-1-one | 89% | |
| TEMPO/NaOCl | CH₂Cl₂, rt | 4-Ketoisoindolin-1-one | 95% |
4.2. Reduction
| Reducing Agent | Conditions | Product | dr (syn:anti) | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 4-Hydroxymethylisoindoline | 3:1 | |
| DIBAL-H | THF, -78°C | 4-(Dihydroxymethyl)isoindoline | >20:1 |
Notable Observation :
-
Stereoselectivity in NaBH₄ reductions arises from steric hindrance at the isoindoline bridgehead.
Multicomponent Reactions (MCRs)
The aldehyde participates in Ugi-type reactions for complex heterocycles:
Key Data :
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "1-Oxoisoindoline-4-carbaldehyde" are not available within the search results, the results do offer insights into its applications in scientific research, particularly in chemistry and drug development.
Scientific Research Applications
- Building Block in Synthesis: this compound serves as a building block for synthesizing more complex compounds.
- Role in Preparing Isoindoline Compounds: Isoindoline compounds, including derivatives of this compound, are used as CRBN (Cereblon) regulators in pharmaceutical applications . These compounds can be prepared using potassium 1,3-dioxoisoindolin-2-ide in reactions such as the preparation of 2-((2R)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenyl]amino}proply)-1-/-isoindole-1,3(2H)-dione .
- CRBN Regulation and Therapeutic Applications: Isoindoline compounds can regulate the degradation of substrate proteins by regulating the ubiquitin-proteasome-mediated protein degradation pathway, achieving effective disease treatment . Diseases treatable by these compounds include cancer, pain, central nervous system diseases, and immune system diseases .
- IKZF2 Degraders for Cancer Treatment: Substituted 3-(1-oxoisoindolin-2-yl)piperidine compounds, which may be synthesized using this compound, can act as IKZF2 degraders . These compounds are useful as therapeutic agents for cancers, including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) .
- Potential in Tubulin-Targeting Cancer Therapies: Certain indole derivatives have demonstrated significant anticancer activity . These compounds can induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth, disrupt microtubule structures, and inhibit cell migration . Specific compounds have shown effectiveness against drug-resistant tumors and can act as vascular disrupting agents .
- Organic buffer: this compound may be used as an organic buffer for biology and biochemistry applications .
Mechanism of Action
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 1-Oxoisoindoline-4-carbaldehyde and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₉H₇NO₂ | 177.16 | Aldehyde (C4), Ketone (C1) | Isoindoline core, planar aromatic system |
| 1-Oxoisoindoline-5-carbaldehyde | 926307-99-5 | C₉H₇NO₂ | 177.16 | Aldehyde (C5), Ketone (C1) | Positional isomer of the target compound |
| 1-Methyl-2-oxoindoline-4-carbaldehyde | 1053655-92-7 | C₁₀H₉NO₂ | 175.18 | Aldehyde (C4), Ketone (C2), Methyl (N1) | Substituted indoline scaffold |
| 1-Oxoisoindoline-2-carboxamide | Not provided | C₉H₈N₂O₂ | 176.17 | Carboxamide (C2), Ketone (C1) | Intramolecular H-bonding, π-π interactions |
| 3-Oxoisoindoline-4-carboxylic acid | 22246-66-8 | C₉H₇NO₃ | 177.16 | Carboxylic acid (C4), Ketone (C3) | Acidic functional group, potential for salt formation |
| 1H-Indole-4-carbaldehyde | 1074-86-8 | C₉H₇NO | 145.16 | Aldehyde (C4), Indole scaffold | Non-fused bicyclic structure, higher solubility in polar solvents |
Key Observations :
- Positional Isomerism : The aldehyde group’s position (C4 vs. C5) in isoindoline derivatives significantly impacts electronic distribution and reactivity. For example, 1-Oxoisoindoline-5-carbaldehyde may exhibit distinct regioselectivity in nucleophilic additions compared to the 4-carbaldehyde analog .
- Functional Group Diversity : Replacement of the aldehyde with a carboxamide (as in 1-Oxoisoindoline-2-carboxamide) or carboxylic acid group alters hydrogen-bonding capabilities and solubility .
Comparison Insights :
- 1H-Indole-4-carbaldehyde’s synthesis emphasizes the versatility of formylation reactions in heterocyclic systems .
Biological Activity
1-Oxoisoindoline-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, synthesis, and implications in various disease models based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 173.17 g/mol
This compound features an isoindoline core, which is known for its diverse biological properties.
Biological Activity Overview
This compound has been studied for its role in several biological processes, particularly in cancer therapy and immunomodulation.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to modulate the activity of Bruton's tyrosine kinase (BTK), a key player in B cell receptor signaling pathways associated with various hematological malignancies.
- Mechanism of Action : The compound promotes the proteolytic degradation of BTK via the ubiquitin-proteasome pathway, thereby inhibiting BCR signaling and potentially leading to reduced tumor growth in models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
HIV-1 Integrase Inhibition
Another significant area of research involves the compound's role as an inhibitor of HIV-1 integrase (IN).
- Research Findings : Analogous compounds derived from the isoindoline framework have demonstrated enhanced potency against HIV-1, particularly against resistant strains. For example, modifications at specific positions on the isoindoline structure have resulted in compounds that are more effective than existing FDA-approved integrase inhibitors .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One method includes the condensation of isoindoline derivatives with aldehydes or ketones under acidic conditions.
Example Synthesis Pathway:
- Starting Material : Isoindoline derivative.
- Reagents : Appropriate aldehyde (e.g., formyl chloride).
- Conditions : Acidic medium, reflux.
- Product : this compound.
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic development, particularly in oncology and virology. Further studies are warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
- Analog Development : Creating derivatives with improved potency and selectivity.
Q & A
Q. How can researchers address conflicting NMR assignments for isoindoline derivatives in the literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
